3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide
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Overview
Description
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is a synthetic compound that features a piperidine ring substituted with an amino group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving precursors containing amine and alkene functionalities.
Introduction of the Amino Group: The amino group is introduced through amination reactions, which can be achieved using reagents such as ammonia or primary amines.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through acylation reactions, where the piperidine derivative reacts with benzoyl chloride or similar acylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)methyl magnolol: A derivative with similar structural features and potential anticancer activity.
1,3-Disubstituted ureas: Compounds with similar functional groups and biological activities.
Uniqueness
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is unique due to its specific combination of a piperidine ring, an amino group, and a benzamide moiety.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)-5-chlorobenzamide |
InChI |
InChI=1S/C12H16ClN3O/c13-9-5-8(12(15)17)6-11(7-9)16-3-1-10(14)2-4-16/h5-7,10H,1-4,14H2,(H2,15,17) |
InChI Key |
ZJECNCPOKPYBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC(=C2)C(=O)N)Cl |
Origin of Product |
United States |
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